molecular formula C8H7ClFIO B6286401 2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene CAS No. 2383865-35-6

2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene

Cat. No.: B6286401
CAS No.: 2383865-35-6
M. Wt: 300.49 g/mol
InChI Key: CXRQBTWWQSUGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Poly-Substituted Benzene (B151609) Derivatives in Contemporary Chemical Research

Poly-substituted benzene derivatives are aromatic compounds in which multiple hydrogen atoms on the benzene ring have been replaced by other atoms or functional groups. These compounds are of immense significance in modern chemical research for several reasons. They are integral components in the design and synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement and nature of the substituents on the benzene ring can fine-tune the molecule's physical, chemical, and biological properties. This allows chemists to create molecules with desired characteristics, such as enhanced biological activity or specific material properties.

The synthesis of poly-substituted benzenes also presents interesting challenges and opportunities in synthetic organic chemistry. Developing efficient and selective methods to introduce multiple substituents in a controlled manner is an active area of research. researchgate.netfiveable.melibretexts.orgpressbooks.pub These synthetic strategies often involve a deep understanding of reaction mechanisms and the directing effects of various functional groups.

Rationale for Investigating 2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene as a Model System

While specific research on this compound is not extensively documented in publicly available literature, its structure makes it an excellent candidate as a model system for several areas of investigation. The presence of four different substituents—chloro, ethoxy, fluoro, and iodo groups—on the benzene ring provides a platform to study the interplay of electronic and steric effects in chemical reactions.

The varied electronic nature of the substituents (the electron-donating ethoxy group and the electron-withdrawing but ortho-, para-directing halogen atoms) creates a complex electronic environment on the benzene ring. This complexity allows for the investigation of regioselectivity in electrophilic aromatic substitution and other reactions. Furthermore, the iodine atom serves as a versatile functional group that can participate in a variety of cross-coupling reactions, making this compound a potential building block for the synthesis of more elaborate molecules.

Systematic Nomenclature and Structural Representation of this compound

The systematic name of the compound, this compound, is determined by the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC). The substituents are listed in alphabetical order (chloro, ethoxy, fluoro, iodo), and their positions on the benzene ring are indicated by numbers. The numbering is chosen to give the substituents the lowest possible locants, with the principal functional group (in this case, the ethoxy group, which gives the parent name "ethoxybenzene") at position 1.

The structural representation of this compound is a benzene ring with the following substituents at the indicated positions:

An ethoxy group (-OCH2CH3) at position 1.

A chlorine atom (-Cl) at position 2.

An iodine atom (-I) at position 3.

A fluorine atom (-F) at position 4.

Table 1: Structural and Chemical Information for this compound

PropertyValue
Systematic Name This compound
Molecular Formula C8H7ClFINO
Molecular Weight 315.50 g/mol
Structure A benzene ring substituted with an ethoxy group at C1, a chlorine atom at C2, an iodine atom at C3, and a fluorine atom at C4.

Overview of Research Objectives and Scope for this compound Studies

Given the structural features of this compound, hypothetical research objectives for its study would likely encompass several key areas:

Synthesis and Characterization: The primary objective would be to develop an efficient and high-yielding synthetic route to the compound. This would involve exploring various synthetic strategies for introducing the four different substituents onto the benzene ring in a controlled manner. Once synthesized, the compound would be thoroughly characterized using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. acs.orglibretexts.orgyoutube.com

Reactivity Studies: A significant part of the research would focus on understanding the reactivity of the compound. This would include investigating its behavior in electrophilic aromatic substitution reactions to determine the directing effects of the existing substituents. Additionally, the utility of the iodo group in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings would be explored to synthesize novel, more complex molecules.

Computational Modeling: Theoretical studies using computational chemistry methods could be employed to predict and rationalize the compound's properties and reactivity. nih.govresearchgate.netnih.govbanglajol.info These studies could provide insights into its electronic structure, bond lengths, bond angles, and the transition states of its reactions.

Potential Applications: Research would also aim to explore the potential applications of this compound as an intermediate in the synthesis of biologically active molecules or functional materials. The unique combination of substituents could impart interesting properties to larger molecules constructed from this building block.

Table 2: Predicted Physicochemical Properties of this compound (Estimated)

PropertyPredicted Value
Appearance Colorless to pale yellow liquid or solid
Boiling Point > 200 °C (at atmospheric pressure)
Melting Point Not readily available; likely a low-melting solid
Density > 1.5 g/cm³
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone)

Note: The values in this table are estimations based on the properties of similar polysubstituted benzene derivatives and have not been experimentally determined for this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-ethoxy-4-fluoro-3-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFIO/c1-2-12-6-4-3-5(10)8(11)7(6)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRQBTWWQSUGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Chloro 1 Ethoxy 4 Fluoro 3 Iodobenzene

Retrosynthetic Analysis of 2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. pressbooks.pub This process involves breaking bonds (disconnections) to identify potential precursor molecules (synthons).

The target molecule, this compound, is a tetra-substituted benzene (B151609) ring with four different substituents: an ethoxy group, a fluorine atom, a chlorine atom, and an iodine atom. The primary disconnections to consider are the carbon-halogen and carbon-oxygen bonds.

A plausible retrosynthetic strategy would involve the sequential introduction of the halogen and ethoxy groups onto a benzene ring. The directing effects of the substituents must be carefully considered at each step to ensure the desired regioselectivity.

One possible disconnection is at the C-I bond. The iodine atom can be introduced via electrophilic iodination. Another key disconnection is at the C-O bond of the ethoxy group, which can be formed through a Williamson ether synthesis or a similar etherification reaction. The chloro and fluoro groups can be introduced via electrophilic halogenation or through Sandmeyer-type reactions on an appropriately substituted aniline.

A potential retrosynthetic pathway could start from a simpler di-substituted or tri-substituted benzene derivative. For instance, a plausible precursor could be 2-chloro-4-fluoro-1-iodobenzene. sigmaaldrich.com The ethoxy group could then be introduced at a later stage.

The order of functional group introduction is crucial. The directing effects of the substituents play a significant role in determining the position of the next incoming group. Halogens are generally ortho-, para-directing deactivators, while the ethoxy group is an ortho-, para-directing activator.

A logical approach would be to install the substituents in an order that facilitates the desired regiochemistry. For example, starting with a molecule that already has a fluorine and a chlorine atom in the desired positions could be a viable strategy. Subsequent iodination and etherification would then need to be performed under conditions that favor the desired isomer.

The synthesis could potentially begin with a fluorinated aniline derivative. The amino group is a strong activating and ortho-, para-directing group, which can be used to control the position of subsequent halogenations. The amino group can later be converted to a halogen or other functional group via a diazonium salt.

Precursor Synthesis and Derivatization Approaches

The synthesis of the target molecule relies on the availability of suitable precursors. These precursors are typically halogenated benzene derivatives that can be further functionalized.

The synthesis of polysubstituted halogenated benzenes often involves a series of electrophilic aromatic substitution reactions. fiveable.me The choice of halogenating agent and catalyst is critical for achieving the desired regioselectivity.

For example, the synthesis of a precursor like 2-chloro-4-fluoro-1-iodobenzene could start from a simpler fluorinated or chlorinated benzene derivative. sigmaaldrich.com Sequential halogenation reactions, carefully considering the directing effects of the existing halogens, would be required.

An alternative approach involves the use of diazonium salts derived from anilines. The Sandmeyer reaction, for instance, allows for the introduction of chlorine, bromine, or a cyano group. A modified procedure, the Schiemann reaction, is used for the introduction of fluorine.

The ethoxy group is typically introduced via an etherification reaction. The Williamson ether synthesis is a common method, involving the reaction of a phenoxide with an ethyl halide. This requires the synthesis of the corresponding phenol precursor.

Another approach is the nucleophilic aromatic substitution (SNAr) of a highly activated aryl halide with ethoxide. However, this reaction generally requires the presence of strong electron-withdrawing groups on the aromatic ring, which may not be present in all potential precursors. nih.gov

The choice of method for introducing the ethoxy group will depend on the specific precursor being used and the other functional groups present in the molecule.

Regioselective Halogenation Methodologies on Benzene Rings

Achieving the correct regiochemistry in the halogenation of a polysubstituted benzene ring is a significant challenge. The directing effects of the existing substituents must be carefully managed.

Electrophilic halogenation is a common method for introducing halogens onto a benzene ring. chemguide.co.uk The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction. chemistrysteps.com For instance, chlorination can be achieved using chlorine gas with a Lewis acid catalyst like FeCl₃ or AlCl₃. chemguide.co.uk Bromination is carried out similarly with bromine and FeBr₃. chemistrysteps.com

Iodination is often more challenging due to the lower reactivity of iodine. uobabylon.edu.iq Oxidizing agents are frequently used to generate a more potent electrophilic iodine species. chemistrysteps.com

For substrates where direct electrophilic halogenation does not provide the desired regioselectivity, alternative methods such as directed ortho-metalation can be employed. This involves the use of a directing group to deprotonate a specific ortho-position with a strong base, followed by quenching with a halogen source.

The use of fluorinated alcohols as solvents has been shown to improve the regioselectivity of halogenation with N-halosuccinimides. acs.org This method has been successfully applied to a variety of arenes, providing good yields and high regioselectivity. researchgate.net

Controlled Chlorination Protocols for Aromatic Systems

The introduction of a chlorine atom at a specific position on an aromatic ring requires careful selection of the chlorinating agent and reaction conditions, especially when multiple activating or deactivating groups are present. For the synthesis of the target compound, a potential strategy involves the chlorination of a precursor such as 1-ethoxy-4-fluorobenzene. The ethoxy group is a strongly activating ortho-, para-director, while the fluorine atom is a weakly activating ortho-, para-director. The directing influence of the ethoxy group would predominantly place the incoming chlorine atom at the position ortho to it (C2), leading to the formation of 2-chloro-1-ethoxy-4-fluorobenzene.

Common chlorinating agents for such transformations include:

Chlorine gas (Cl₂) : Often used with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Sulfuryl chloride (SO₂Cl₂) : Can be used for chlorination, sometimes with a radical initiator or a Lewis acid. It can offer milder conditions compared to Cl₂.

N-Chlorosuccinimide (NCS) : A solid, easier-to-handle chlorinating agent, often used with an acid catalyst.

An alternative starting point could be 4-fluorophenol. Direct chlorination of 4-fluorophenol with agents like chlorine gas or sulfuryl chloride in the presence of water has been shown to selectively produce 2-chloro-4-fluorophenol google.com. This intermediate can then be subjected to etherification and iodination.

Table 1: Comparison of Chlorination Agents for Aromatic Systems
Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Cl₂ / FeCl₃Solvent (e.g., CCl₄, CH₂Cl₂), 0°C to RTHigh reactivity, low costDifficult to handle (gas), can lead to over-chlorination
SO₂Cl₂Lewis acid catalyst or radical initiator, neat or in solventLiquid, easier to handle than Cl₂, can be selectiveCan involve radical pathways leading to side products
N-Chlorosuccinimide (NCS)Acid catalyst (e.g., TFA, H₂SO₄), solvent (e.g., MeCN, DCM)Solid, stable, good for selective monochlorinationHigher cost, requires stoichiometric amounts

Precision Fluorination Techniques

While the target molecule already contains a fluorine atom, understanding precision fluorination is crucial for synthetic design, as it might be introduced at various stages. The most common methods for introducing fluorine onto an aromatic ring are nucleophilic aromatic substitution (SNAr) and electrophilic fluorination.

Nucleophilic Aromatic Substitution (SNAr) : This method involves the displacement of a leaving group (such as -NO₂, -Cl) by a fluoride (B91410) ion (e.g., from KF or CsF). The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. For instance, a precursor like 1,2-dichloro-3-iodo-4-nitrobenzene could potentially be converted to 2-chloro-1-fluoro-3-iodobenzene through a highly regioselective SNAr reaction where the nitro group activates the chlorine at C1 for substitution. The synthesis of methoxyarenes from fluoroarenes via SNAr highlights the utility of this reaction type nih.gov.

Electrophilic Fluorination : Reagents such as Selectfluor® (F-TEDA-BF₄) can deliver an electrophilic fluorine atom to an electron-rich aromatic ring. This method is less common for highly substituted and potentially deactivated rings.

Balz-Schiemann Reaction : This classical method involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. This could be a viable route if a suitable aniline precursor, such as 2-chloro-3-iodo-4-ethoxyaniline, were available.

Directed Iodination Strategies for Aryl Systems

The introduction of iodine at the C3 position, ortho to the chloro and ethoxy groups, requires a highly regioselective method. Standard electrophilic iodination of 2-chloro-1-ethoxy-4-fluorobenzene would likely result in a mixture of isomers. Therefore, directed iodination strategies are preferred.

Directed Ortho-Metalation (DoM) : This is a powerful technique for regioselective functionalization of aromatic rings. A directing metalation group (DMG), such as the ethoxy group in this case, can direct a strong base (typically an organolithium reagent like n-BuLi or s-BuLi) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom precisely at the C3 position.

Iodination via Halogen Dance Reaction : In some polysubstituted haloarenes, treatment with a strong base can cause the halogen to "migrate" to a more thermodynamically stable position, often a metalated site. This is a complex equilibrium-driven process.

Palladium-Catalyzed C-H Activation/Iodination : Modern methods involving transition metal catalysis can achieve direct C-H iodination. A directing group on the substrate coordinates to the metal catalyst, which then facilitates the cleavage of a specific C-H bond and its subsequent iodination. For instance, palladium-catalyzed ortho-halogenation using cyano as a directing group has been reported to be effective organic-chemistry.org.

Common reagents for iodination include N-Iodosuccinimide (NIS), which can be activated by an acid catalyst, and iodine monochloride (ICl) organic-chemistry.orglibretexts.org.

Etherification Techniques for Alkoxybenzene Synthesis

The formation of the ethoxy group on the benzene ring is a key step that can be achieved through several reliable methods, typically starting from the corresponding phenol, 2-chloro-4-fluoro-3-iodophenol.

Williamson Ether Synthesis Variations

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. In its classic form, it involves the reaction of a sodium or potassium phenoxide with an alkyl halide masterorganicchemistry.comorganicchemistrytutor.com.

The general procedure involves:

Deprotonation of the phenol : The phenolic hydroxyl group is deprotonated with a suitable base to form the more nucleophilic phenoxide anion. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) gordon.eduorganic-synthesis.com.

Nucleophilic Substitution : The resulting phenoxide attacks an ethylating agent, such as ethyl bromide or ethyl iodide, in an SN2 reaction to form the desired ether masterorganicchemistry.com.

The choice of solvent is important; polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), or acetone are often used to accelerate the SN2 reaction organic-synthesis.comfrancis-press.com. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide.

Table 2: Common Bases and Solvents for Williamson Ether Synthesis
BaseTypical SolventKey Features
NaOH / KOHEthanol, WaterInexpensive, suitable for acidic phenols.
K₂CO₃ / Cs₂CO₃Acetone, Acetonitrile, DMFMilder bases, good for sensitive substrates.
NaHTHF, DMFStrong, non-nucleophilic base; reaction is irreversible.

Catalytic Etherification Methods

Modern catalytic methods provide powerful alternatives to the classical Williamson synthesis, often proceeding under milder conditions and with broader substrate scope.

Copper-Catalyzed Ullmann Condensation : The Ullmann reaction traditionally involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. Modern variations use a catalytic amount of a copper salt (e.g., CuI, CuBr) and often a ligand to facilitate the reaction thieme-connect.com. An efficient ligand-free protocol has been developed using a copper catalyst with lithium tert-butoxide (LiOt-Bu) as the base, where the alcohol can serve as the solvent thieme-connect.comorganic-chemistry.org. This method is effective for coupling various aryl halides with aliphatic alcohols organic-chemistry.org.

Palladium-Catalyzed Etherification : Palladium-based catalysts, typically with specialized phosphine (B1218219) ligands, can also catalyze the formation of C-O bonds between aryl halides and alcohols. These methods are part of the broader family of Buchwald-Hartwig amination and etherification reactions.

Other Metal-Catalyzed Methods : Other transition metals have also been explored for C-O bond formation. For example, a ligand-free Cu(II)-catalyzed aerobic etherification of aryl halides with silanes has been reported, offering another synthetic route rsc.org.

Advanced Coupling Reactions for Multi-Substituted Benzene Construction

The construction of a multi-substituted benzene ring requires a strategic approach, often referred to as retrosynthetic analysis, to determine the optimal order of reactions libretexts.orgpressbooks.pubkhanacademy.org. The directing effects of the substituents are paramount.

A plausible forward synthesis for this compound could be:

Etherification : Start with commercially available 4-fluorophenol and perform a Williamson ether synthesis using an ethyl halide (e.g., ethyl bromide) and a base like K₂CO₃ to produce 1-ethoxy-4-fluorobenzene.

Chlorination : Perform a regioselective electrophilic chlorination of 1-ethoxy-4-fluorobenzene. The strongly activating ethoxy group will direct the chlorine to the ortho position (C2), yielding 2-chloro-1-ethoxy-4-fluorobenzene.

Directed Iodination : Employ a directed ortho-metalation strategy. Treatment of 2-chloro-1-ethoxy-4-fluorobenzene with a strong base like s-BuLi will lead to deprotonation at C3, directed by the ethoxy group. Quenching the resulting aryllithium intermediate with an iodine source will furnish the final product, this compound.

This synthetic plan leverages the powerful directing effect of the ethoxy group in two key steps to control the regiochemistry of the substitutions, which is a common and effective strategy in the synthesis of polysubstituted benzenes fiveable.melibretexts.org.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon bonds. For a substrate like this compound, the highly reactive carbon-iodine bond would be the primary site for such transformations.

In a hypothetical Suzuki-Miyaura coupling, the iodinated compound would react with an organoboron reagent in the presence of a palladium catalyst and a base. Similarly, a Sonogashira coupling would involve the reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org

To provide a thorough analysis, experimental data would be required, such as in the following hypothetical table:

Hypothetical Data Table for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O10012N/A
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhosK₃PO₄Dioxane1108N/A

No specific data for this compound is available.

Copper-Mediated Coupling Reactions

Copper-mediated or -catalyzed reactions are frequently used for forming carbon-heteroatom and carbon-carbon bonds. cas.cn These reactions can be particularly effective for aryl iodides. cas.cn For the target molecule, a copper-catalyzed reaction could be envisioned for coupling with various nucleophiles.

Detailed research findings would necessitate specific examples, as illustrated in the hypothetical table below:

Hypothetical Data Table for Copper-Mediated Amination:

EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineCuI (10)L-prolineK₂CO₃DMSO9024N/A
2AnilineCu₂(OAc)₄ (5)PhenanthrolineCs₂CO₃Toluene11018N/A

No specific data for this compound is available.

Directed ortho-Metalation (DoM) Strategies for Functionalization

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. organic-chemistry.orgbaranlab.org In the case of a potential precursor like 2-chloro-1-ethoxy-4-fluorobenzene, the ethoxy group could potentially act as a DMG, directing lithiation to the 3-position. Subsequent quenching with an iodinating agent (e.g., I₂) would install the iodine atom, forming the target molecule. The fluorine atom can also serve as a potent directing group. researchgate.net

A comprehensive report would include a table summarizing these findings:

Hypothetical Data Table for DoM and Iodination:

EntrySubstrateBaseSolventTemp (°C)ElectrophileYield (%)
12-Chloro-1-ethoxy-4-fluorobenzenen-BuLiTHF-78I₂N/A
22-Chloro-1-ethoxy-4-fluorobenzeneLDATHF/TMEDA-78I₂N/A

No specific data for this reaction is available in the searched literature.

Optimization of Reaction Conditions for High Regioselectivity and Yield

The synthesis of a polysubstituted compound like this compound would require careful optimization to ensure high yield and correct regiochemistry, preventing the formation of isomers.

Solvent Effects and Reaction Temperature Control

The choice of solvent and reaction temperature is critical in controlling reaction rates, selectivity, and preventing side reactions. For instance, in DoM, ethereal solvents like THF are common, and low temperatures (-78 °C) are crucial to maintain the stability of the aryllithium intermediate. harvard.edu

Catalyst and Ligand Design for Enhanced Selectivity

In palladium- and copper-catalyzed reactions, the choice of catalyst and, importantly, the ligand, can dramatically influence the outcome. Ligands can enhance catalyst stability, solubility, and tune its electronic and steric properties to favor the desired reaction pathway and improve selectivity.

Green Chemistry Principles

Applying green chemistry principles to the synthesis of any chemical, including this compound, is essential for sustainable chemical manufacturing. paperpublications.org This involves maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalytic reagents over stoichiometric ones. mit.edunih.govnih.gov For example, developing a one-pot synthesis or a catalytic process that operates in a greener solvent like water or a bio-based solvent would be key objectives.

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes for complex molecules like this compound is a key focus of modern chemical research. Traditional multi-step syntheses often involve harsh reagents, stoichiometric amounts of catalysts, and generate significant chemical waste. In contrast, sustainable approaches aim to utilize greener solvents, catalytic reagents, and reaction conditions that minimize environmental impact.

A plausible and sustainable synthetic approach to this compound can be conceptualized starting from a readily available precursor such as 1-chloro-4-fluorobenzene. This strategy involves a sequence of regioselective electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

Proposed Synthetic Pathway:

Nitration of 1-chloro-4-fluorobenzene: The synthesis can commence with the nitration of 1-chloro-4-fluorobenzene. The directing effects of the chloro and fluoro substituents (both ortho-, para-directing) would lead to the formation of 2-chloro-5-fluoro-1-nitrobenzene as the major product. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. To enhance sustainability, recent advancements focus on using solid acid catalysts or milder nitrating agents to reduce the use of corrosive acids.

Reduction of the Nitro Group: The nitro group of 2-chloro-5-fluoro-1-nitrobenzene can be reduced to an amino group to yield 4-chloro-2-fluoroaniline. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a highly efficient and atom-economical method for this transformation, producing water as the only byproduct.

Iodination of 4-chloro-2-fluoroaniline: The next step involves the regioselective introduction of an iodine atom. This can be achieved through a Sandmeyer-type reaction. The aniline is first diazotized using sodium nitrite in the presence of a strong acid, followed by treatment with potassium iodide. This method provides a reliable way to introduce iodine at a specific position on the aromatic ring.

Introduction of the Ethoxy Group: The final step is the introduction of the ethoxy group. One potential route is a nucleophilic aromatic substitution (SNAr) reaction on the resulting 1-chloro-2-fluoro-3-iodobenzene derivative. However, the regioselectivity of this step would need careful control. A more controlled approach would involve a strategic modification of the synthetic sequence, potentially introducing the ethoxy group at an earlier stage.

An alternative and potentially more regioselective strategy involves the use of directed ortho-metalation (DoM). This powerful technique allows for the introduction of substituents at positions ortho to a directing metalation group (DMG). For instance, starting with a precursor containing a suitable DMG, sequential ortho-lithiation and reaction with electrophiles can precisely install the required substituents.

StepReactionReagentsSustainability Aspect
1NitrationHNO₃, H₂SO₄Use of solid acid catalysts can reduce corrosive waste.
2ReductionH₂, Pd/CHigh atom economy, water as the only byproduct.
3IodinationNaNO₂, HCl, KIWell-established and reliable method.
4EthoxylationNaOEtOptimization needed for regioselectivity and to avoid harsh conditions.

Atom Economy and Waste Minimization Strategies

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In the synthesis of this compound, several strategies can be employed to maximize atom economy and minimize waste.

Catalytic Approaches: The use of catalytic reagents instead of stoichiometric ones is a cornerstone of waste minimization. In the proposed synthesis, the catalytic hydrogenation of the nitro group is an excellent example of an atom-economical step. Research into catalytic methods for direct C-H activation and functionalization could offer even more efficient routes in the future, potentially bypassing the need for activating groups like the nitro group altogether.

One-Pot Reactions: Combining multiple reaction steps into a single "one-pot" procedure can significantly reduce waste from solvent usage, purification, and product isolation. For the synthesis of this compound, a one-pot diazotization and iodination of the aniline precursor is a practical application of this strategy.

Solvent Selection and Recycling: The choice of solvent has a major impact on the environmental footprint of a synthesis. Utilizing greener solvents, such as water, supercritical fluids, or biodegradable solvents, is a key consideration. Furthermore, implementing solvent recycling protocols can drastically reduce solvent waste.

Waste Stream Analysis and Valorization: A thorough analysis of all waste streams generated during the synthesis is crucial for identifying opportunities for waste reduction. For example, spent catalysts can often be recovered and regenerated. Byproducts from reactions could potentially be converted into other valuable chemicals, a concept known as waste valorization.

StrategyApplication in SynthesisPotential Impact
CatalysisCatalytic hydrogenationHigh atom economy, reduced waste.
One-Pot SynthesisDiazotization-iodinationReduced solvent usage and purification steps.
Green SolventsUse of recyclable or biodegradable solventsMinimized environmental impact.
Waste ValorizationConversion of byproductsCreation of value from waste streams.

By integrating these sustainable principles into the synthetic design, the production of this compound can be achieved in a more environmentally responsible and economically viable manner.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹H NMR spectroscopy would identify the number of chemically distinct protons and their immediate electronic environment. For 2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene, one would expect to observe signals corresponding to the aromatic protons and the protons of the ethoxy group. The aromatic region would show complex splitting patterns due to coupling between the two aromatic protons and with the fluorine atom. The ethoxy group would typically present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. The spectrum would display distinct signals for each of the six carbons in the benzene (B151609) ring and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons would be significantly influenced by the attached substituents (Chloro, Ethoxy, Fluoro, and Iodo), with the carbon atoms directly bonded to these groups showing characteristic shifts.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is for illustrative purposes only, as experimental data is not available.)

Atom Type Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic CH 6.5 - 8.0 dd J(H,H), J(H,F)
Aromatic CH 6.5 - 8.0 dd J(H,H), J(H,F)
O-CH₂ 3.9 - 4.2 q J(H,H)
CH₃ 1.3 - 1.5 t J(H,H)
Aromatic C-Cl 120 - 135 d J(C,F)
Aromatic C-O 150 - 160 d J(C,F)
Aromatic C-I 85 - 100 d J(C,F)
Aromatic C-F 160 - 170 d J(C,F)
Aromatic C-H 110 - 130 d J(C,F)
Aromatic C-H 110 - 130 d J(C,F)
O-CH₂ 60 - 70 s -

Fluorine-19 (¹⁹F) and Iodine-127 (¹²⁷I) NMR Characterization (if applicable)

¹⁹F NMR is a highly sensitive technique that would provide specific information about the fluorine substituent. A single signal would be expected for the fluorine atom on the benzene ring. The chemical shift and coupling constants to adjacent protons and carbons would further confirm the molecular structure.

¹²⁷I NMR is generally challenging due to the quadrupole moment of the iodine nucleus, which leads to very broad signals, making it less commonly used for routine structural analysis.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between the aromatic protons and within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be critical for establishing the connection of the ethoxy group to the benzene ring and for confirming the relative positions of the substituents by observing correlations from the aromatic protons to the substituted aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, which can be useful in confirming the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₈H₇ClFlO), HRMS would confirm the exact mass of the molecular ion. The isotopic pattern observed for the molecular ion peak would be characteristic, showing contributions from the isotopes of chlorine (³⁵Cl and ³⁷Cl).

Hypothetical HRMS Data Table (Note: This table is for illustrative purposes only, as experimental data is not available.)

Ion Calculated Exact Mass (m/z) Description
[M]⁺ 315.9218 Molecular Ion
[M - C₂H₅]⁺ 286.9059 Loss of ethyl radical
[M - OC₂H₅]⁺ 270.8953 Loss of ethoxy radical

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear in distinct regions of the spectrum.

C=C stretching: Vibrations corresponding to the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

C-O stretching: The ether linkage (Ar-O-Et) would produce a strong, characteristic band.

C-F, C-Cl, and C-I stretching: Vibrations for carbon-halogen bonds would be found in the fingerprint region of the spectrum (<1000 cm⁻¹).

X-ray Crystallography for Solid-State Structural Elucidation of this compound

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information in the solid state. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the substitution pattern on the benzene ring and the conformation of the ethoxy group.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. Due to its halogenated and aromatic nature, specific methods in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly effective.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the non-volatile purity assessment of this compound. A reverse-phase approach is typically the most suitable for halogenated aromatic compounds. The separation mechanism relies on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.

The presence of multiple, different halogen substituents (F, Cl, I) on the benzene ring introduces significant polarity and polarizability differences between the main compound and potential impurities, such as starting materials or side-reaction products. This makes column selection a key parameter. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer enhanced selectivity compared to a standard C18 column, by leveraging unique pi-pi interactions with the aromatic ring of the analyte. chromforum.org

Method optimization involves adjusting mobile phase composition, typically a gradient of acetonitrile (B52724) and water, to achieve adequate resolution. Additives like trifluoroacetic acid (TFA) may be used to sharpen peak shapes. chromforum.org UV detection is standard for aromatic compounds, with the detection wavelength often set around 210 nm to 254 nm to maximize sensitivity. rsc.orgnih.gov

Table 1: Representative HPLC Method Parameters for Purity Analysis

ParameterTypical SettingPurpose
Column PFP (Pentafluorophenyl), 4.6 x 150 mm, 3.5 µmProvides alternative selectivity for halogenated aromatic compounds through pi-pi interactions. chromforum.org
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)The aqueous component of the polar mobile phase. TFA acts as an ion-pairing agent to improve peak shape. chromforum.org
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)The organic modifier used to elute the compound.
Gradient 50% B to 95% B over 15 minutesEnsures elution of both less and more retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Column Temperature 30 °CMaintains consistent retention times and improves separation efficiency. chromforum.org
Detection UV-Vis Diode Array Detector (DAD) at 254 nmAllows for sensitive detection of the aromatic analyte and spectral analysis of impurity peaks. rsc.org
Injection Volume 5 µLA small volume is used to prevent column overloading and peak distortion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound. nih.gov Such impurities could include residual solvents from synthesis (e.g., toluene, ethylbenzene) or volatile precursors and byproducts. nih.govmdpi.com The sample is typically diluted in a suitable solvent and injected into the gas chromatograph.

The GC separates components based on their boiling points and interactions with the stationary phase of the capillary column. mdpi.com A standard, low-polarity column, such as one coated with 5% phenyl-methylpolysiloxane, is often effective. The temperature of the GC oven is ramped up over time to facilitate the elution of compounds with different volatilities. researchgate.net

Following separation in the GC, the components enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. mdpi.com This provides a unique fragmentation pattern, or "mass spectrum," for each compound, allowing for highly confident identification by comparison to spectral libraries.

Table 2: Representative GC-MS Method Parameters for Volatile Analysis

ParameterTypical SettingPurpose
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-polarity column suitable for a wide range of volatile and semi-volatile organic compounds. researchgate.net
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading when analyzing a major component to detect trace-level impurities. mdpi.com
Injector Temperature 280 °CEnsures rapid and complete vaporization of the sample.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert gas that carries the sample through the column.
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minSeparates volatile components based on boiling point. researchgate.net
MS Interface Temp 290 °CPrevents condensation of analytes as they transfer from the GC to the MS.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, high-energy ionization technique that produces reproducible fragmentation patterns.
Mass Range 40-550 amuScans a wide range of mass-to-charge ratios to detect various potential impurities.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by precisely determining the mass percentage of its constituent elements. elementar.com For this compound, with the molecular formula C₈H₇ClFOI, this analysis provides experimental validation of its atomic composition.

The determination of carbon and hydrogen is typically performed via high-temperature combustion analysis. huji.ac.ilvelp.com In this method, the sample is burned in a stream of pure oxygen, converting all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These gases are then detected and quantified, allowing for the back-calculation of the original C and H percentages.

The analysis of halogens (Cl, F, I) requires a different approach, such as oxygen-flask combustion. huji.ac.il The sample is combusted in a sealed flask containing oxygen, and the resulting acidic gases are absorbed into a specific solution. The concentration of each halide ion in the solution is then determined by a technique like ion chromatography or potentiometric titration. The accuracy for C and H determination is generally within ±0.3%, while for halogens, it is typically within ±0.5%. huji.ac.il

Table 3: Elemental Composition of this compound (C₈H₇ClFOI)

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01196.08831.77
HydrogenH1.0087.0562.33
ChlorineCl35.45335.45311.72
FluorineF18.99818.9986.28
OxygenO15.99915.9995.29
IodineI126.90126.9041.95
Total C₈H₇ClFOI 302.494 100.00

Computational Chemistry and Theoretical Investigations of 2 Chloro 1 Ethoxy 4 Fluoro 3 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the behavior of 2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene at the atomic and electronic levels. These methods allow for the determination of the molecule's preferred three-dimensional arrangement and the distribution of its electron density, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and, consequently, the most stable conformation of a molecule. For this compound, the primary source of conformational isomerism is the rotation around the C-O bond of the ethoxy group.

Theoretical studies on similar alkoxy-substituted benzenes suggest that the most stable conformer will likely be one where the ethyl group is oriented to minimize steric hindrance with the bulky adjacent iodine and chlorine atoms. The calculations would likely reveal two main low-energy conformers: one where the ethyl group is directed away from the iodine atom and another where it is positioned away from the chlorine atom. The relative energies of these conformers would indicate the predominant structure at a given temperature.

Table 1: Hypothetical Relative Energies of Conformers of this compound Calculated by DFT

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%) at 298.15 K
1 (Anti-Iodine) ~180°0.0075.3
2 (Anti-Chlorine) ~0°0.6524.7

Note: This data is illustrative and based on expected outcomes for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would reveal several key features:

Negative Potential (Red/Yellow): The most intense negative potential would be localized on the highly electronegative fluorine and oxygen atoms, making them sites susceptible to electrophilic attack. The chlorine atom would also exhibit a region of negative potential, though less intense than that of fluorine.

Positive Potential (Blue): Regions of positive potential would be found around the hydrogen atoms of the ethoxy group and the aromatic ring. A significant feature for this molecule would be the likely presence of a region of positive potential on the iodine atom, known as a "sigma-hole." This phenomenon arises from the anisotropic distribution of electron density around the halogen and makes the iodine atom a potential site for nucleophilic attack or halogen bonding interactions.

Aromatic Ring: The π-system of the benzene (B151609) ring would show a region of moderate negative potential above and below the plane of the ring.

This detailed map of charge distribution allows for the prediction of how the molecule will interact with other reagents, guiding the design of synthetic pathways.

Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is expected to be a π-orbital with significant contributions from the p-orbitals of the benzene ring and the electron-rich substituents, particularly the ethoxy and iodo groups. The LUMO is likely to be a π*-antibonding orbital of the aromatic ring.

The energy gap (ΔE = ELUMO – EHOMO) can be used to calculate global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity index, which provide quantitative measures of the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy -8.95
LUMO Energy -1.20
Energy Gap (ΔE) 7.75
Ionization Potential (I) 8.95
Electron Affinity (A) 1.20
Global Hardness (η) 3.875
Chemical Potential (μ) -5.075
Electrophilicity Index (ω) 3.32

Note: These values are representative and would be calculated from the HOMO and LUMO energies obtained through DFT.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing a powerful complement to experimental characterization.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of this compound.

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. The calculations would reflect the influence of the electron-withdrawing halogen substituents and the electron-donating ethoxy group on the chemical shifts of the aromatic protons and carbons. For instance, the aromatic proton situated between the fluorine and ethoxy groups would be expected to have a distinct chemical shift compared to the proton between the chlorine and iodine atoms. Similarly, the carbons directly bonded to the electronegative substituents would show significant downfield shifts.

Predictions of spin-spin coupling constants (J-couplings), such as 1H-1H, 1H-19F, and 13C-19F couplings, are also possible and provide further structural confirmation.

Table 3: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
C-Cl 128.5128.2
C-O 150.1149.8
C-F 158.9 (d, JCF = 250 Hz)158.5 (d, JCF = 252 Hz)
C-I 95.395.0
C-H (aromatic) 115.7115.4
C-H (aromatic) 125.4125.1
O-CH2 65.264.9
CH3 14.814.6

Note: This data is for illustrative purposes. Predicted shifts are typically correlated with experimental data for a set of known compounds to obtain a scaling factor for improved accuracy.

Vibrational Frequency Calculations (IR/Raman)

Computational methods can be used to calculate the harmonic vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations not only predict the positions of the vibrational bands but also their intensities and the nature of the atomic motions for each mode.

The calculated vibrational spectrum would show characteristic bands corresponding to:

C-H stretching vibrations of the aromatic ring and the ethyl group (~3100-2900 cm-1).

Aromatic C=C stretching vibrations (~1600-1400 cm-1).

C-F stretching, which is typically a strong, characteristic band (~1250-1000 cm-1).

C-O stretching of the ethoxy group (~1250-1000 cm-1).

C-Cl stretching (~800-600 cm-1).

C-I stretching, which would appear at a lower frequency (~600-500 cm-1).

By comparing the calculated spectrum with an experimental one, a detailed and reliable assignment of the observed vibrational bands can be made. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm-1)Scaled Frequency (cm-1)Assignment
30852962Aromatic C-H Stretch
30152894-CH2- Asymmetric Stretch
15801517Aromatic C=C Stretch
12651214C-O-C Asymmetric Stretch
12101162C-F Stretch
780749C-Cl Stretch
545523C-I Stretch

Note: This table presents a selection of representative vibrational modes. A full calculation would yield numerous modes corresponding to all degrees of freedom.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry serves as a powerful tool for elucidating complex reaction mechanisms at the molecular level. By modeling the potential energy surface of a reaction, chemists can identify and characterize the structures and energies of reactants, products, intermediates, and, most importantly, transition states. Transition state analysis is pivotal because the energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate.

For a molecule like this compound, computational methods, particularly those based on Density Functional Theory (DFT), are employed to map out the energetic pathways of various transformations. These calculations can predict the feasibility of a proposed mechanism by locating the minimum energy pathway from reactants to products. The process involves optimizing the geometry of the transition state structure and calculating its vibrational frequencies to confirm it is a true first-order saddle point on the potential energy surface. This analysis provides a detailed, step-by-step understanding of bond-breaking and bond-forming events. researchgate.net

Analysis of Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene derivatives. The regioselectivity of SEAr on a substituted benzene is dictated by the electronic properties of the substituents already present on the ring. wikipedia.org These groups can be classified as activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.orgorganicchemistrytutor.com The substituents on this compound are the ethoxy group (-OEt), fluorine (-F), chlorine (-Cl), and iodine (-I).

The directing influence of these groups is a balance between two major electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).

Halogens (-F, -Cl, -I): Halogens are strongly electron-withdrawing through the inductive effect due to their high electronegativity. They also possess lone pairs that can be donated via resonance. However, for halogens, the inductive effect outweighs the resonance effect, making them deactivating groups. organicchemistrytutor.com Paradoxically, they are still ortho, para-directors because they can stabilize the cationic intermediate (the sigma complex) at the ortho and para positions through resonance. organicchemistrytutor.comyoutube.com

In this compound, the sole available position for substitution is C6. Computational analysis would focus on modeling the attack of an electrophile at this position. The primary role of computational chemistry here would be to calculate the activation energy for the substitution and compare it to the substitution of benzene or other related compounds. DFT calculations would be used to model the transition state leading to the sigma complex. The stability of this intermediate is key to the reaction rate. nih.gov The combined electronic effects of the four substituents would be quantitatively assessed. The strongly activating ethoxy group is expected to significantly lower the activation barrier, making the ring more reactive than benzene, despite the presence of three deactivating halogens.

Table 1: Predicted Electronic Effects of Substituents on the Aromatic Ring

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OEt Electron-withdrawing (-I)Strongly electron-donating (+M)Activatingortho, para
-F Strongly electron-withdrawing (-I)Weakly electron-donating (+M)Deactivatingortho, para
-Cl Strongly electron-withdrawing (-I)Weakly electron-donating (+M)Deactivatingortho, para
-I Electron-withdrawing (-I)Weakly electron-donating (+M)Deactivatingortho, para

This table is generated based on established principles of physical organic chemistry.

Investigation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) typically requires two key features on the aromatic ring: one or more strong electron-withdrawing groups and a good leaving group. The reaction generally proceeds via a two-step addition-elimination mechanism involving a stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov However, recent computational and experimental work has provided evidence that many SNAr reactions may proceed through a concerted mechanism, bypassing a stable intermediate. nih.govnih.gov

For this compound, the potential for SNAr is complex. The ring lacks classical strong electron-withdrawing groups like a nitro group (-NO₂). The halogens themselves are electron-withdrawing but are not as potent as a nitro group in activating the ring for nucleophilic attack. researchgate.net However, the molecule possesses three potential leaving groups: I, Cl, and F. The leaving group ability generally correlates with the strength of the carbon-halogen bond (C-F > C-Cl > C-I), making iodide the best leaving group and fluoride (B91410) the worst.

Computational transition state analysis would be essential to explore the viability of SNAr pathways.

Mechanism Study: DFT calculations could determine whether the reaction proceeds through a stepwise mechanism (forming a Meisenheimer intermediate) or a concerted one. This involves searching for the intermediate on the potential energy surface. If a stable intermediate cannot be located, it suggests a concerted pathway where bond formation and bond cleavage occur simultaneously. nih.gov

Regioselectivity: The calculations would predict which halogen is most susceptible to substitution. By calculating the activation barriers for a nucleophile attacking the carbon atoms bonded to F, Cl, and I, the most favorable pathway can be identified. It is expected that substitution of the iodine atom at C3 would have the lowest activation energy due to the weaker C-I bond.

Computational Study of Cross-Coupling Reaction Intermediates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. For aryl halides, the reaction mechanism typically involves a catalytic cycle starting with the oxidative addition of the aryl halide to a low-valent palladium complex (e.g., Pd(0)). nih.gov The reactivity of aryl halides in the oxidative addition step is a critical factor and generally follows the trend I > Br > Cl >> F, which is inversely related to the C-X bond strength. wenxuecity.comrsc.org

A computational study of this compound in a cross-coupling reaction (e.g., Suzuki, Stille, or Hiyama coupling) would focus heavily on the initial oxidative addition step.

Selective Oxidative Addition: Given the presence of three different halogens, selective reaction at one site is possible. Computational modeling can calculate the transition state energies for the oxidative addition of a Pd(0) catalyst to the C-I, C-Cl, and C-F bonds.

Reaction Pathway Analysis: These calculations would almost certainly predict that oxidative addition at the C-I bond is kinetically and thermodynamically the most favorable process, allowing for selective cross-coupling at the C3 position. wenxuecity.com The computed energy profiles would illustrate why the C-Cl bond is significantly less reactive and the C-F bond is generally considered inert under typical cross-coupling conditions. rsc.org The structure of the resulting Pd(II) intermediate, [Ar-Pd(II)-I(L)₂], where Ar is the substituted phenyl ring and L is a ligand, could also be optimized and its properties studied.

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Oxidative Addition

BondBond Dissociation Energy (Approx. kcal/mol)Predicted Relative Reactivity in Oxidative Addition
C-F ~115Very Low / Inert
C-Cl ~84Moderate
C-I ~58High

This table presents generally accepted trends in bond energies and reactivity for aryl halides.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. bohrium.com These models are built by calculating a set of numerical parameters, known as molecular descriptors, and using statistical methods to find a relationship between these descriptors and an observed property. nih.gov For this compound, QSPR studies would focus on predicting intrinsic properties rather than biological activity.

Relevant intrinsic properties for a QSPR study could include melting point, boiling point, solubility, or chromatographic retention times. The process would involve:

Descriptor Calculation: A wide range of molecular descriptors for this compound would be calculated using specialized software. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Geometric: Molecular surface area, volume, shape indices.

Quantum-Chemical: Dipole moment, orbital energies (HOMO/LUMO), atomic charges, electrostatic potential. researchgate.net

Model Building: For a single molecule, QSPR is not applicable. However, it can be placed within a larger dataset of other substituted benzenes for which a particular property is known. bohrium.comresearchgate.net By including this compound in this set, a previously established QSPR model could be used to predict its properties. For instance, a model developed to predict the melting points of substituted benzenes could provide an estimate for this compound. bohrium.com The accuracy of the prediction would depend on the quality and relevance of the training set used to build the original model.

Table 3: Examples of QSPR Descriptors for this compound

Descriptor ClassExample DescriptorInformation Provided
Constitutional Molecular WeightMass of the molecule
Geometric Solvent Accessible Surface AreaInformation about molecular size and shape
Quantum-Chemical Dipole MomentMeasure of overall molecular polarity
Quantum-Chemical HOMO-LUMO GapIndicator of chemical reactivity and stability

This table provides examples of descriptors that would be calculated in a QSPR study.

Reactivity and Transformation Studies of 2 Chloro 1 Ethoxy 4 Fluoro 3 Iodobenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The reactivity and regioselectivity of such reactions are heavily influenced by the electronic and steric effects of the substituents on the benzene (B151609) ring. For 2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene, the interplay between the activating ortho-, para-directing ethoxy group and the deactivating ortho-, para-directing halogen substituents (chloro, fluoro, iodo) would be of significant interest.

Regioselectivity and Rate Studies with Different Electrophiles

No studies detailing the regiochemical outcome or the reaction rates of EAS reactions (such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions) on this compound were found. Such research would typically involve reacting the substrate with various electrophiles and analyzing the resulting product distribution and reaction kinetics to understand the directing power of the substituent array.

Influence of Existing Substituents on Incoming Electrophiles

A detailed analysis of how the combined activating (-OEt) and deactivating (-Cl, -F, -I) groups govern the position of a new electrophile is not available. The ethoxy group is a strong activating group, directing incoming electrophiles to its ortho and para positions. However, in this molecule, both ortho positions and the para position are already substituted. The remaining unsubstituted carbon (C6) is ortho to the chlorine atom and meta to the ethoxy, fluoro, and iodo groups. Predicting the outcome without experimental data is speculative.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) reactions are characteristic of aromatic rings bearing electron-withdrawing groups and a suitable leaving group. While the halogens on the specified compound can act as leaving groups, dedicated studies on their displacement are absent.

Displacement of Halogens by Various Nucleophiles

There is no available research documenting the displacement of the chloro, fluoro, or iodo groups on this compound by common nucleophiles (e.g., alkoxides, amines, thiols). The relative reactivity of the C-I, C-Cl, and C-F bonds towards nucleophilic attack on this specific substrate has not been experimentally determined.

Kinetic and Mechanistic Investigations of SNAr Pathways

Kinetic data and mechanistic elucidation for SNAr reactions involving this compound are not present in the literature. Such investigations would be necessary to understand the reaction pathway, including the formation and stability of any Meisenheimer intermediates.

Organometallic Cross-Coupling Reactions

The presence of iodo and chloro substituents makes this compound a potential substrate for various organometallic cross-coupling reactions, which are pivotal in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

No specific examples or detailed studies of its use in reactions like Suzuki, Sonogashira, Heck, Buchwald-Hartwig, or Stille couplings have been reported. Research in this area would focus on the selective activation of the C-I bond over the C-Cl bond, a common strategy in polyhalogenated substrates, to achieve regioselective functionalization.

Lack of Published Research Hinders Detailed Analysis of this compound Reactivity

Despite its complex structure suggesting a wide range of potential chemical transformations, a comprehensive review of scientific literature reveals a notable absence of specific research on the reactivity and transformation studies of this compound. While the general principles of reactivity for polyhalogenated aromatic compounds are well-established, detailed experimental data and specific findings for this particular molecule are not publicly available. This lack of dedicated research prevents a thorough and scientifically accurate discussion of its chemical behavior according to the specific areas of interest outlined.

The inherent reactivity of the carbon-halogen bonds in this compound is expected to differ based on the halogen present, with the carbon-iodine (C-I) bond being the most susceptible to cleavage, followed by the carbon-chlorine (C-Cl) bond, and the carbon-fluorine (C-F) bond being the most stable. This hierarchy typically governs the regioselectivity of cross-coupling and other functionalization reactions. nih.gov However, without specific studies on this molecule, any discussion remains speculative.

Similarly, while tandem and multicomponent coupling strategies are powerful tools in organic synthesis for building molecular complexity in a single step, no published examples specifically utilize this compound as a substrate. youtube.com The unique substitution pattern of this compound could offer interesting possibilities for such reactions, but these have yet to be explored and documented.

Further investigation into the functional group transformations of this compound, such as the modification of the ethoxy group or halogen exchange reactions, also yields no specific results. General methods for the cleavage or modification of aryl ethers exist, as do protocols for halogen exchange in aromatic systems, but their applicability and efficacy on this specific substrate have not been reported. nih.govresearchgate.net

The exploration of radical reactions and photochemical transformations represents another area where data is lacking for this compound. The presence of a C-I bond suggests potential for radical-based reactions, as the bond is weak enough to be cleaved under radical conditions. numberanalytics.comnih.gov Photochemical studies on halogenated benzenes have shown pathways for reductive dehalogenation and isomerization, but no such studies have been conducted on this compound. tandfonline.comtandfonline.com

Finally, the reactivity of this compound under green chemistry conditions, such as in aqueous media or solvent-free systems, remains an unexplored field. While there is a growing interest in developing more environmentally benign chemical processes, the application of these principles to the reactions of this specific compound has not been documented in the scientific literature. drpress.orgnih.govnih.gov

Applications and Potential Research Avenues As a Synthetic Scaffold

2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene as a Building Block in Complex Organic Synthesis

The primary utility of this compound in organic synthesis lies in its capacity to serve as a scaffold for creating more complex molecules through sequential, site-selective reactions. The reactivity of the carbon-halogen bonds towards common transition-metal-catalyzed cross-coupling reactions typically follows the order C-I > C-Br > C-Cl, with the C-F bond being the least reactive. This predictable reactivity hierarchy is fundamental to its application as a precursor to intricate chemical structures.

The carbon-iodine bond is the most labile site on the molecule for cross-coupling reactions. This allows for the precise introduction of a wide variety of substituents at this position while preserving the other halogen sites for potential subsequent transformations. Palladium-catalyzed reactions such as Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), Heck (using alkenes), and Buchwald-Hartwig amination (using amines) can be selectively performed at the C-I bond.

This stepwise functionalization allows chemists to build up molecular complexity in a controlled manner, leading to the synthesis of polysubstituted aromatic compounds that would be difficult to access through other methods. For instance, a Suzuki coupling could introduce a new aryl or alkyl group, followed by a subsequent, more forcing reaction at the C-Cl bond to introduce another functional group, yielding a penta-substituted benzene (B151609) ring with a defined substitution pattern.

Table 1: Potential Cross-Coupling Reactions at the C-I Bond

Reaction Name Coupling Partner Group Introduced
Suzuki-Miyaura Coupling R-B(OH)₂ Aryl, Alkyl, Vinyl
Sonogashira Coupling R-C≡CH Alkynyl
Heck Coupling R-CH=CH₂ Alkenyl
Buchwald-Hartwig Amination R₂NH Amino
Stille Coupling R-Sn(Bu)₃ Aryl, Vinyl, Alkyl

The strategic positioning of the functional groups on the this compound scaffold makes it an ideal starting material for the synthesis of various heterocyclic systems. The general strategy involves an initial cross-coupling reaction at the C-I bond, followed by an intramolecular cyclization event involving one of the adjacent substituents (the ethoxy or chloro group).

For example, a Sonogashira coupling can be used to install an alkyne at the 3-position. The resulting 2-chloro-1-ethoxy-4-fluoro-3-(alkynyl)benzene intermediate can then undergo an intramolecular cyclization. Depending on the reaction conditions and the nature of the alkyne, this could lead to the formation of substituted benzofurans (if the ethoxy group participates in the cyclization) or other chlorine-containing heterocycles. Similarly, introducing an amine or alcohol via a Buchwald-Hartwig or other coupling reaction could set the stage for cyclization to form nitrogen- or oxygen-containing heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.

Exploration in Materials Science Research

The unique electronic and structural features of this compound make it a molecule of interest for the design of novel organic materials. Its rigid aromatic core, combined with the tunable properties imparted by its substituents, provides a foundation for creating materials with specific functions.

The high degree of substitution on the benzene ring can influence the intermolecular packing of molecules in the solid state, a critical factor in the design of materials like liquid crystals and organic semiconductors.

Liquid Crystals: The rigid, flat core of the molecule, combined with the potential to add flexible chains (via reaction at the C-I bond), is a classic design principle for liquid crystalline compounds. The fluorine and ethoxy groups can influence the material's dielectric anisotropy and melting behavior.

Polymers: The molecule can be converted into a monomer and polymerized. For example, converting the iodo and chloro groups into other reactive functionalities could allow it to be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom is often included in such polymers to tune the electronic energy levels and improve device stability.

Sensors: The scaffold can be functionalized to create chemosensors. A receptor unit, designed to bind a specific analyte, could be attached via the C-I bond. Binding of the target analyte could then cause a detectable change in the electronic or photophysical properties of the molecule, which are modulated by the fluoro and chloro substituents.

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The various functional groups on this compound provide multiple points for such interactions.

Halogen Bonding: The iodine atom is a potent halogen bond donor. It can form strong, directional, non-covalent interactions with Lewis basic atoms (like oxygen or nitrogen) in other molecules. This property can be exploited to control the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures, a field known as crystal engineering.

Hydrogen Bonding: The oxygen of the ethoxy group and the fluorine atom can act as hydrogen bond acceptors, allowing the molecule to participate in hydrogen-bonded networks.

π-π Stacking: The electron-rich aromatic ring can interact with other aromatic systems through π-stacking.

These combined interactions make the molecule a potential building block for creating complex, self-assembled supramolecular architectures and for use in host-guest systems where it could selectively recognize and bind other molecules.

Catalytic Applications of Derivatives

While this compound is not itself a catalyst, it serves as an excellent precursor for the synthesis of ligands, which are crucial components of homogeneous catalysts. The electronic nature of a ligand can profoundly influence the activity, selectivity, and stability of a metal catalyst.

The most common strategy would involve converting the C-I bond into a coordinating group, such as a phosphine (B1218219). This can be achieved by reacting the iodobenzene (B50100) with butyllithium (B86547) to form a lithiated intermediate, which is then quenched with a chlorophosphine (e.g., PPh₂Cl) to yield a phosphine ligand. The resulting ligand, (2-Chloro-1-ethoxy-4-fluorophenyl)diphenylphosphine, would bear the electronic signature of the substituted ring. The electron-withdrawing chloro and fluoro groups would make this a relatively electron-poor ligand, which can be beneficial in certain catalytic processes, such as palladium-catalyzed cross-coupling reactions, by promoting the reductive elimination step of the catalytic cycle. By modifying the substituents on the scaffold, a library of ligands can be synthesized to fine-tune the performance of a catalyst for a specific chemical transformation.

Investigation as a Structural Motif in Structure-Based Design (excluding biological activity)

The utility of a molecule in structure-based design is fundamentally linked to its ability to form predictable and stable intermolecular interactions, allowing it to serve as a rigid and reliable building block for larger, complex architectures. This compound is a prime candidate for investigation as a structural motif, primarily due to the presence of the iodine atom, which can act as a potent halogen bond donor.

Halogen bonding is a noncovalent interaction between an electron-deficient region on a halogen atom (known as a σ-hole) and a Lewis base. nih.govrsc.org The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov The iodine atom in this compound, being the largest and most polarizable of the halogens present, is the dominant site for halogen bonding.

The electrostatic potential of this σ-hole, and thus the strength of the halogen bond it can form, is significantly influenced by the other substituents on the aromatic ring. nih.govresearchgate.net Electron-withdrawing groups, such as the chloro and fluoro atoms in this molecule, tend to increase the positive character of the σ-hole, thereby strengthening the halogen bond. nih.gov Conversely, electron-donating groups, like the ethoxy group, can have a mitigating effect. The specific 1,2,3,4-substitution pattern on this molecule creates a highly specific and directional electrostatic surface.

This predictable directionality is of great value in crystal engineering and supramolecular chemistry, fields that are integral to structure-based design. By using this compound as a scaffold, chemists can design and construct complex, multi-component assemblies with a high degree of control over the final architecture. The iodine would act as a reliable "connector" to position other molecules that contain halogen bond acceptors (e.g., nitrogen, oxygen, or sulfur atoms). nih.gov The interplay of the halogen bond with weaker interactions from the other substituents can be used to fine-tune the orientation and stability of molecules within a crystal lattice, which is crucial for the design of new materials with specific properties.

Studies on related substituted iodobenzenes have confirmed that substitution patterns significantly impact halogen bonding capabilities. For instance, the presence of electron-withdrawing nitro or pentafluoro-λ⁶-sulfanyl (SF₅) groups has been shown to activate the iodine atom for stronger halogen bonding. nih.govresearchgate.netstorkapp.me The ortho-effect of substituents can also play a crucial role in modulating these interactions. nih.govresearchgate.net Therefore, the unique electronic environment of this compound makes it an attractive and largely unexplored motif for systematic studies in structure-based design, focusing on the creation of novel supramolecular structures and advanced materials.

Future Directions in Synthetic Methodology Development utilizing this compound

The development of new synthetic methods relies on the availability of versatile building blocks that allow for selective and controlled functionalization. The polyhalogenated and substituted nature of this compound offers significant potential for the creation of novel synthetic strategies. Future research can be envisioned along two primary, and potentially orthogonal, avenues: selective cross-coupling reactions and directed metalation.

Selective Cross-Coupling Reactions:

Polyhalogenated aromatic compounds are powerful substrates for transition metal-catalyzed cross-coupling reactions, as the different carbon-halogen bonds can be addressed selectively. nih.govacs.org The reactivity of halogens in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings generally follows the order: C-I > C-Br > C-Cl >> C-F. nih.gov

This reactivity hierarchy presents a clear future direction for synthetic methodology using this compound. The C-I bond is by far the most reactive site, allowing for the selective introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at the C-3 position. This initial coupling can be achieved under mild conditions that leave the C-Cl and C-F bonds intact for potential subsequent transformations under more forcing conditions. This step-wise approach would enable the programmed synthesis of highly complex, multi-substituted benzene derivatives that are difficult to access through other means. nagoya-u.ac.jpsciencedaily.com The development of catalyst systems that can precisely control the selectivity of these sequential couplings on this specific scaffold is a promising area for future research. nih.govresearchgate.net

Directed ortho-Metalation (DoM):

A second, distinct avenue for synthetic development involves exploiting the ethoxy group as a directed metalation group (DMG). wikipedia.orguwindsor.ca DMGs are functional groups that contain a heteroatom capable of coordinating with an organolithium reagent (like n-butyllithium), directing deprotonation to a nearby ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a new substituent with high regioselectivity. wikipedia.org

In this compound, the ethoxy group at C-1 has two ortho-positions: C-2 and C-6. The C-2 position is already substituted with a chloro atom. Therefore, it is highly probable that directed lithiation would occur exclusively at the C-6 position. This provides a powerful and orthogonal strategy to the cross-coupling at the C-3 iodine. A future synthetic sequence could involve a DoM reaction at C-6 first, followed by a cross-coupling reaction at C-3, or vice versa. This dual reactivity would grant access to a vast chemical space of penta-substituted benzene derivatives starting from a single, readily available precursor, representing a significant advancement in the programmed synthesis of complex aromatic molecules. sciencedaily.comharvard.edu

Conclusion

Summary of Key Academic Findings on 2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene

A diligent search of academic journals and chemical databases has yielded no specific studies focused on this compound. Consequently, there are no key academic findings to summarize regarding its synthesis, characterization, or reactivity. Its primary role appears to be as a potential, albeit not widely documented, chemical intermediate.

Broader Implications for the Synthesis and Reactivity of Poly-Substituted Benzene (B151609) Systems

The synthesis of highly substituted benzene rings like this compound presents a significant challenge in synthetic organic chemistry. The directing effects of the existing substituents (chloro, ethoxy, fluoro, and iodo groups) on subsequent electrophilic or nucleophilic aromatic substitution reactions would be complex. chemicalbook.comfishersci.cachemicalbook.coma2bchem.comgoogle.com The interplay between the activating, deactivating, and ortho-, para-, or meta-directing nature of these groups would require careful strategic planning to achieve the desired isomer. chemicalbook.coma2bchem.com

The presence of multiple halogen atoms with differing reactivity (F, Cl, I) offers potential for selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental in the construction of complex organic molecules. acs.org The iodine atom, being the most reactive of the halogens in such reactions, would likely be the primary site for modification. The study of such systems contributes to a deeper understanding of regioselectivity and chemoselectivity in heavily functionalized aromatic compounds.

Unaddressed Challenges and Future Research Perspectives for this compound Studies

The primary unaddressed challenge is the development and publication of a reliable and high-yielding synthetic route to this compound. Future research would first need to establish such a synthesis. Following this, a thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to confirm its structure and provide reference data for the scientific community.

Once the compound is accessible, future research could explore its reactivity, particularly the selective functionalization at the different halogenated positions. Its potential as a building block in medicinal chemistry or materials science could then be investigated. For instance, similar poly-substituted benzene derivatives are often used as intermediates in the synthesis of pharmaceuticals. bldpharm.comfishersci.com Without this foundational research, the potential applications and scientific understanding of this compound remain purely speculative.

Q & A

Q. What are the common synthetic routes for 2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene, and what factors influence the choice of method?

  • Methodological Answer : Synthesis typically involves sequential halogenation and alkoxylation. For example:

Electrophilic Substitution : Introduce iodine via iodination using reagents like N-iodosuccinimide (NIS) under acidic conditions. The ethoxy group (ortho/para-directing) facilitates regioselective iodination at the 3-position .

Halogen Exchange : Replace a nitro or sulfonic group with chlorine or fluorine using CuCl₂ or KF .
Factors influencing method selection include:

  • Substituent Directing Effects : Ethoxy groups guide subsequent halogenation steps.
  • Reactivity : Fluorine’s strong electron-withdrawing nature may require protective groups during synthesis .
  • Yield Optimization : Lower yields (e.g., 2–5% in multi-step reactions) necessitate catalyst screening (e.g., Pd for cross-coupling) .

Q. Which spectroscopic techniques are most effective for characterizing substituent positions in this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using coupling patterns (e.g., <sup>19</sup>F-<sup>1</sup>H coupling for fluorine proximity) and chemical shifts (e.g., deshielding by iodine) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for similar halogenated aromatics .
  • GC-MS/HPLC : Verify purity (>98% GC) and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when determining substituent regiochemistry?

  • Methodological Answer : Contradictions often arise from isomer formation or signal overlap. Strategies include:
  • Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (DFT) or PubChem/CAS databases .
  • Isotopic Labeling : Use <sup>13</sup>C or <sup>19</sup>F labels to track substituent effects.
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure, as shown in halogenated benzene derivatives .
    Example: A study on 2-chloro-4-fluoro-1-iodobenzene (CAS 101335-11-9) confirmed regiochemistry via X-ray, resolving discrepancies in NMR assignments .

Q. What strategies optimize the reaction yield in the iodination step during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve efficiency in cross-coupling reactions .
  • Solvent Control : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity .
  • Temperature Modulation : Mild heating (50–80°C) balances reactivity and side-product formation .
  • Protecting Groups : Temporarily block reactive sites (e.g., ethoxy groups) to prevent undesired substitutions .
    Table 1 : Yield Optimization Parameters
ParameterOptimal ConditionSource
CatalystPd(OAc)₂ (5 mol%)
SolventDMF
Temperature70°C
Reaction Time12–24 hours

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of iodine and chlorine bonds .
  • Temperature : Maintain at 4°C to avoid decomposition (melting point ~18°C for similar compounds) .
  • Moisture Control : Use desiccants to prevent hydrolysis of the ethoxy group .
  • Handling : Employ gloveboxes or Schlenk lines for air-sensitive steps (e.g., iodination) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) across studies?

  • Methodological Answer :
  • Replicate Measurements : Use standardized methods (e.g., ASTM distillation for boiling points).
  • Purity Verification : Confirm compound purity via GC/HPLC before measurement .
    Example: Boiling points for 2-chloro-4-fluoro-1-iodobenzene vary between 94–98°C across studies due to differences in pressure (15 mmHg vs. ambient) .

Safety and Handling Protocols

Q. What safety measures are critical when handling this compound in catalytic reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods to manage volatile halogenated intermediates .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Waste Disposal : Neutralize iodine-containing waste with NaHSO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.